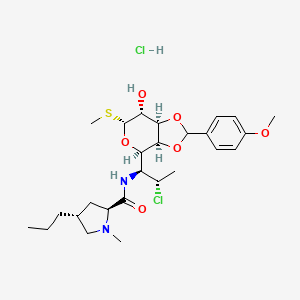

3,4-O-p-Anisylideneclindamycin Hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The search for novel antibiotics and their derivatives, including clindamycin and its analogues, plays a crucial role in combating resistant bacterial strains. The synthetic efforts and structural analyses of these compounds are essential for understanding their mechanism of action and improving their efficacy.

Synthesis Analysis

The synthesis of related compounds often involves complex reactions. For example, the acetylation of clindamycin palmitate hydrochloride was significantly accelerated using 4-(dimethylamino)pyridine as a catalyst, reducing the reaction time from 2.5 hours to less than 30 minutes at ambient temperature (Rowe & Machkovech, 1977). Syntheses of enantiomerically pure compounds and the exploration of stereochemistry are also crucial aspects of antibiotic synthesis, as demonstrated in the preparation of anisomycin hydrochlorides (Kaden, Brockmann, & Reissig, 2005).

Molecular Structure Analysis

The molecular structure of antibiotics like clindamycin hydrochloride monohydrate has been elucidated, revealing the conformation similar to enzyme-bound clindamycin. The crystal structures provide insights into the interactions and hydrogen bonding within the crystalline forms (Ravikumar & Sridhar, 2010).

Chemical Reactions and Properties

The reactivity and modifications of clindamycin and its analogues involve various chemical reactions. For instance, the synthesis of antimycin A3 involves lactonization steps and showcases the complexity of synthesizing macrocyclic antibiotics (Aburaki & Kinoshita, 1979).

Physical Properties Analysis

The physical properties, such as solubility and crystalline forms, of antibiotics like clindamycin are critical for their formulation and efficacy. The study by Ravikumar and Sridhar (2010) provides insights into the hydrated and solvated forms of clindamycin hydrochloride, highlighting the importance of physical properties in drug development.

Chemical Properties Analysis

The chemical properties, including reactivity and stability, of antibiotic compounds are fundamental to their biological activity. The synthesis and functional group transformations in the development of antibiotic analogues, as seen in the synthesis of anisomycin analogues, play a vital role in optimizing their antibacterial and antifungal activities (Hall, Loebenberg, & Schumacher, 1983).

Applications De Recherche Scientifique

Clindamycin and Scientific Research

Clindamycin has been extensively studied for its application in treating various bacterial infections and its role in scientific research focusing on its pharmacokinetic properties, mechanism of action, and the development of antibiotic resistance. Here are the highlights from the findings:

Transdermal Absorption and Clinical Pharmacokinetics : Research on clindamycin and similar compounds emphasizes their transdermal absorption, indicating low systemic availability after topical application. This aspect is crucial for understanding the drug's safety and efficacy in clinical practice, especially for treating conditions like acne vulgaris (E. V. van Hoogdalem, 1998).

Antimicrobial Therapy for Acne : Clindamycin's role in antimicrobial therapy, particularly for acne treatment, has been well-documented. Its efficacy in combination with benzoyl peroxide or retinoids and the challenges posed by antibiotic-resistant strains of Propionibacterium acnes highlight the ongoing need for research into effective treatments (J. Leyden, 2001).

Anti-inflammatory Properties : The anti-inflammatory properties of clindamycin, especially when used topically for acne vulgaris, underline the drug's multifaceted role in treating inflammatory conditions beyond its antimicrobial action (J. D. Del Rosso, Nicholas Schmidt, 2010).

Broad-spectrum Antibacterial Activity : Clindamycin's broad-spectrum activity against a range of pathogens, including its use in treating anaerobic infections and the considerations around resistance, has been a significant focus of scientific inquiry. The need for ongoing research to extend its clinical utility in the face of emerging resistance patterns is evident (D. Guay, 2007).

Safety And Hazards

Clindamycin is generally safe for use but can cause side effects such as nausea, vomiting, stomach pain, and diarrhea. In rare cases, it can cause a serious intestinal condition due to a type of resistant bacteria1.

Orientations Futures

The future research directions for clindamycin could involve studying its efficacy and safety in combination with other antibiotics, and exploring its potential uses in treating other types of infections1.

Propriétés

IUPAC Name |

(2S,4R)-N-[(1S,2S)-1-[(3aS,4R,6R,7R,7aR)-7-hydroxy-2-(4-methoxyphenyl)-6-methylsulfanyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-4-yl]-2-chloropropyl]-1-methyl-4-propylpyrrolidine-2-carboxamide;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H39ClN2O6S.ClH/c1-6-7-15-12-18(29(3)13-15)24(31)28-19(14(2)27)21-23-22(20(30)26(35-21)36-5)33-25(34-23)16-8-10-17(32-4)11-9-16;/h8-11,14-15,18-23,25-26,30H,6-7,12-13H2,1-5H3,(H,28,31);1H/t14-,15+,18-,19+,20+,21+,22+,23-,25?,26+;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEPHHFKULLLGPY-NWSVPSNBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1CC(N(C1)C)C(=O)NC(C2C3C(C(C(O2)SC)O)OC(O3)C4=CC=C(C=C4)OC)C(C)Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC[C@@H]1C[C@H](N(C1)C)C(=O)N[C@@H]([C@@H]2[C@H]3[C@@H]([C@H]([C@H](O2)SC)O)OC(O3)C4=CC=C(C=C4)OC)[C@H](C)Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H40Cl2N2O6S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

579.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4-O-p-Anisylideneclindamycin Hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-[4-[(5S)-5-[[(5-chlorothiophene-2-carbonyl)amino]methyl]-2-oxo-1,3-oxazolidin-3-yl]anilino]ethoxy]acetic acid;hydrochloride](/img/structure/B1141312.png)

![ethyl (2E)-2-[(2-chlorophenyl)methylidene]-4-[2-(1,3-dioxoisoindol-2-yl)ethoxy]-3-oxobutanoate](/img/structure/B1141314.png)